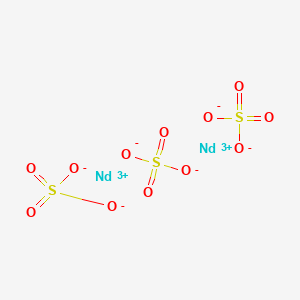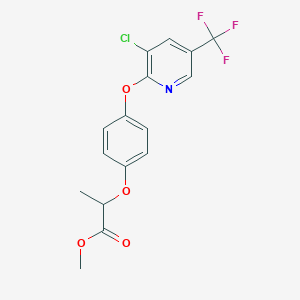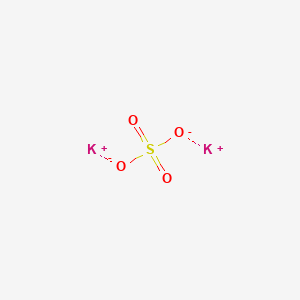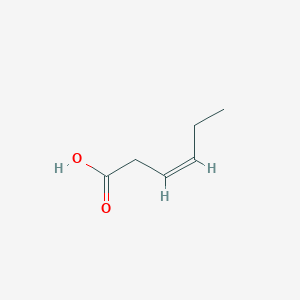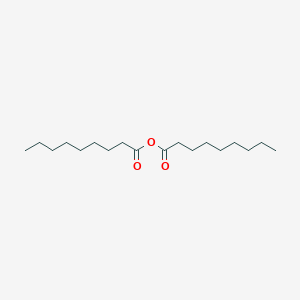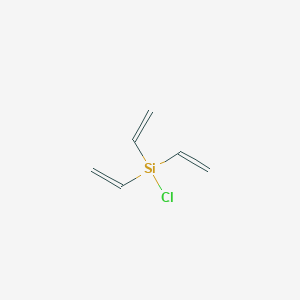
Trivinylchlorosilane
Übersicht
Beschreibung
Trivinylchlorosilane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar trichlorosilanes, which are important intermediates in the production of silicone materials and have various applications in the chemical industry, including the deposition of silicon for photovoltaic applications and the reduction of imines to amines .
Synthesis Analysis
The synthesis of trichlorosilane derivatives can involve reactions with various organic and inorganic compounds. For instance, trichlorosilane can react with imines to yield N-trichlorosilyl intermediates, which can be hydrolyzed to form amines . Additionally, trichlorosilane can undergo condensation reactions with allylic chlorides in the presence of tertiary amines and metal salts to produce allyltrichlorosilanes . These methods demonstrate the reactivity of trichlorosilane compounds and may provide insights into the synthesis of trivinylchlorosilane.
Molecular Structure Analysis
The molecular structure of trichlorosilane derivatives can be complex, as evidenced by the study of 1,2-dibromoethyl-trichlorosilane, which exists as a mixture of conformers in the gas and liquid phases . The molecular structure of (dichloromethyl)-trichlorosilane has been determined by gas phase electron diffraction, revealing a molecule with C1-symmetry . These studies highlight the importance of conformational analysis in understanding the structure of trichlorosilane compounds.
Chemical Reactions Analysis
Trichlorosilanes can participate in various chemical reactions. For example, the chlorination of (3,3,3-trifluoropropyl)trichlorosilane results in chlorinated products with different reactivities depending on their position relative to the silicon atom . The reactivity of trichlorosilanes in the gas phase during chemical vapor deposition processes has also been studied, revealing two main pathways: the disilane mechanism and the radical pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of trichlorosilanes are influenced by their molecular structure and the substituents attached to the silicon atom. The autoignition temperature (AIT) of trichlorosilanes, for example, is an important property for safety considerations and is affected by the substituted groups . The molecular structure and vibrational properties of trichlorosilane derivatives have been studied using techniques such as gas-phase electron diffraction and spectroscopy, providing detailed information on bond lengths, bond angles, and conformational properties .
Wissenschaftliche Forschungsanwendungen
Surface Modification and Membrane Distillation
Trivinylchlorosilane and similar compounds are used in surface treatments to make ceramic membranes hydrophobic, suitable for applications like direct contact membrane distillation (DCMD). These treatments improve the hydrophobicity and pore entry pressure of the membranes, impacting their efficiency in DCMD applications (Hendren, Brant, & Wiesner, 2009).
Catalysis and Chemical Reactions
In the field of catalysis, trivinylchlorosilane derivatives are investigated for processes like the disproportionation of trichlorosilane. These studies focus on optimizing conditions for catalytic processes and assessing their efficiency in applications such as silicon growth (Vorotyntsev et al., 2018).
Organometallic Chemistry
In organometallic chemistry, vinyl-functionalized silanes and disiloxanes, including those derived from trivinylchlorosilane, are synthesized for various applications. These compounds are characterized and analyzed for their structural and electrochemical properties, contributing to the development of new organometallic materials (Bruña et al., 2010).
Synthesis of Novel Compounds
Trivinylchlorosilane plays a role in the synthesis of new classes of compounds, such as carborane-containing star-shaped molecules. These synthesized compounds have potential applications as liquid crystalline substances and precursors for higher order dendrons (Dash et al., 2008).
Radical Reactions in Organic Chemistry
Trivinylchlorosilane-related compounds are used in radical reactions in organic chemistry, demonstrating high selectivity and efficiency under various conditions. These applications include radical reductions, hydrosilylation, and consecutive radical reactions (Chatgilialoglu & Lalevée, 2012).
Semiconductor Industry
In the semiconductor industry, trivinylchlorosilane derivatives are used in processes like the production of high-purity silicon for solar cells. Research in this area focuses on optimizing the production process and minimizing undesirable byproducts (Sturm, Karaca, Heinz, Felder, Lewis, Auner, & Holthausen, 2022).
Safety And Hazards
Trivinylchlorosilane is a hazardous substance. If inhaled, it is recommended to move the victim into fresh air and provide artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes . If ingested, the mouth should be rinsed but vomiting should not be induced .
Eigenschaften
IUPAC Name |
chloro-tris(ethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClSi/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJLYMBVRDUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trivinylchlorosilane | |
CAS RN |
1871-21-2 | |
| Record name | Trivinylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



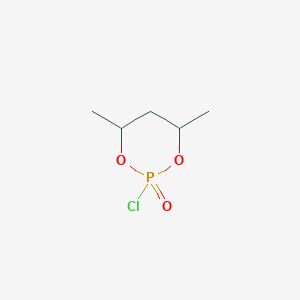


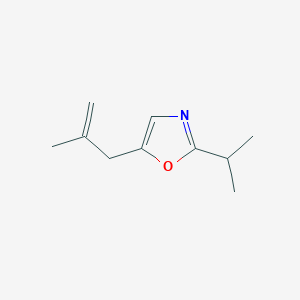
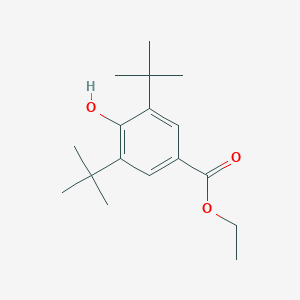
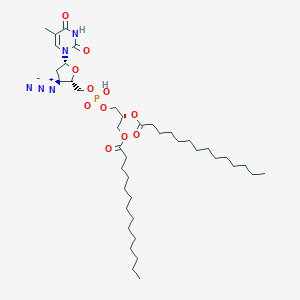
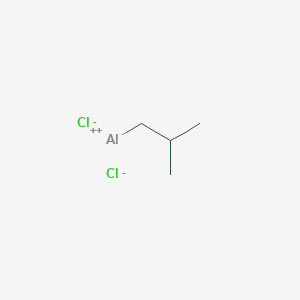
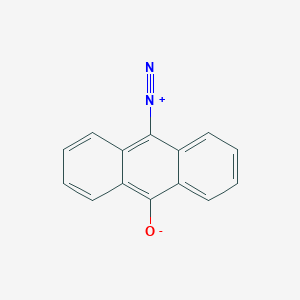
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
